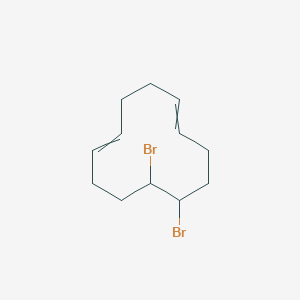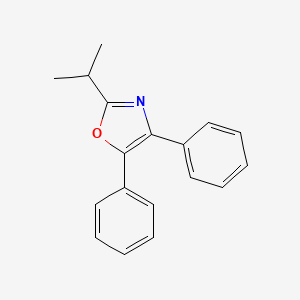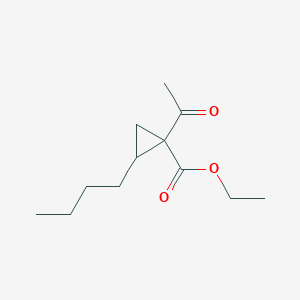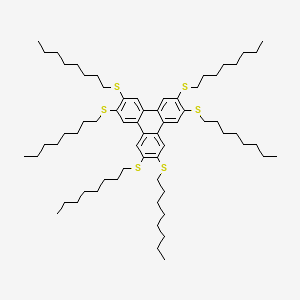
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a benzofuran core with hydroxy and diphenyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of Hydroxy and Diphenyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the diphenyl groups can be added through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzofuran core can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and diphenyl groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-2-benzofuran-1(3H)-one: Lacks the hydroxy group.
3-Hydroxy-2-benzofuran-1(3H)-one: Lacks the diphenyl groups.
4-Phenyl-2-benzofuran-1(3H)-one: Has only one phenyl group.
Uniqueness
3-Hydroxy-4,7-diphenyl-2-benzofuran-1(3H)-one is unique due to the presence of both hydroxy and diphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
91311-58-9 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-hydroxy-4,7-diphenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,19,21H |
InChI Key |
LFFQVKPYHSHEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(OC(=O)C3=C(C=C2)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)



![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)




![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

